

Synthesis of 1-Azidobutane from 1-Bromobutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Azidobutane

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This in-depth technical guide details the synthesis of **1-azidobutane** from 1-bromobutane, a key intermediate in various chemical and pharmaceutical research applications. The document outlines the underlying chemical principles, a detailed experimental protocol, and essential safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis.

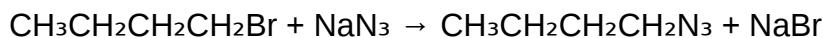
Introduction

The conversion of alkyl halides to organic azides is a fundamental transformation in organic synthesis. **1-Azidobutane** serves as a versatile building block, particularly in the realm of "click chemistry," where the azide moiety readily participates in copper-catalyzed or strain-promoted cycloaddition reactions. This guide focuses on the nucleophilic substitution reaction between 1-bromobutane and an azide salt, a common and efficient method for the preparation of **1-azidobutane**.

Reaction Principle and Stoichiometry

The synthesis of **1-azidobutane** from 1-bromobutane proceeds via a bimolecular nucleophilic substitution (SN₂) reaction. In this mechanism, the azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. The reaction results in the displacement of the bromide ion and the formation of **1-azidobutane**.

The general reaction is as follows:



For optimal yields and to ensure the complete conversion of the starting material, a slight excess of sodium azide is typically employed.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **1-azidobutane**.

Safety Precaution: Organic azides are potentially explosive and should be handled with extreme care. Sodium azide is highly toxic. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity
1-Bromobutane	C ₄ H ₉ Br	137.02	13.7 g (0.1 mol)
Sodium Azide	NaN ₃	65.01	7.8 g (0.12 mol)
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	100 mL
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	As needed for extraction
Saturated Sodium Bicarbonate Solution	NaHCO ₃ (aq)	-	As needed for washing
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed for drying

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (7.8 g, 0.12 mol) in dimethylformamide (100 mL).

- Addition of 1-Bromobutane: To the stirred solution, add 1-bromobutane (13.7 g, 0.1 mol) dropwise at room temperature.
- Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing 200 mL of water.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure. Caution: Do not heat the crude **1-azidobutane** to high temperatures during solvent removal.

Purification

Purify the crude **1-azidobutane** by vacuum distillation. Collect the fraction boiling at the appropriate temperature.

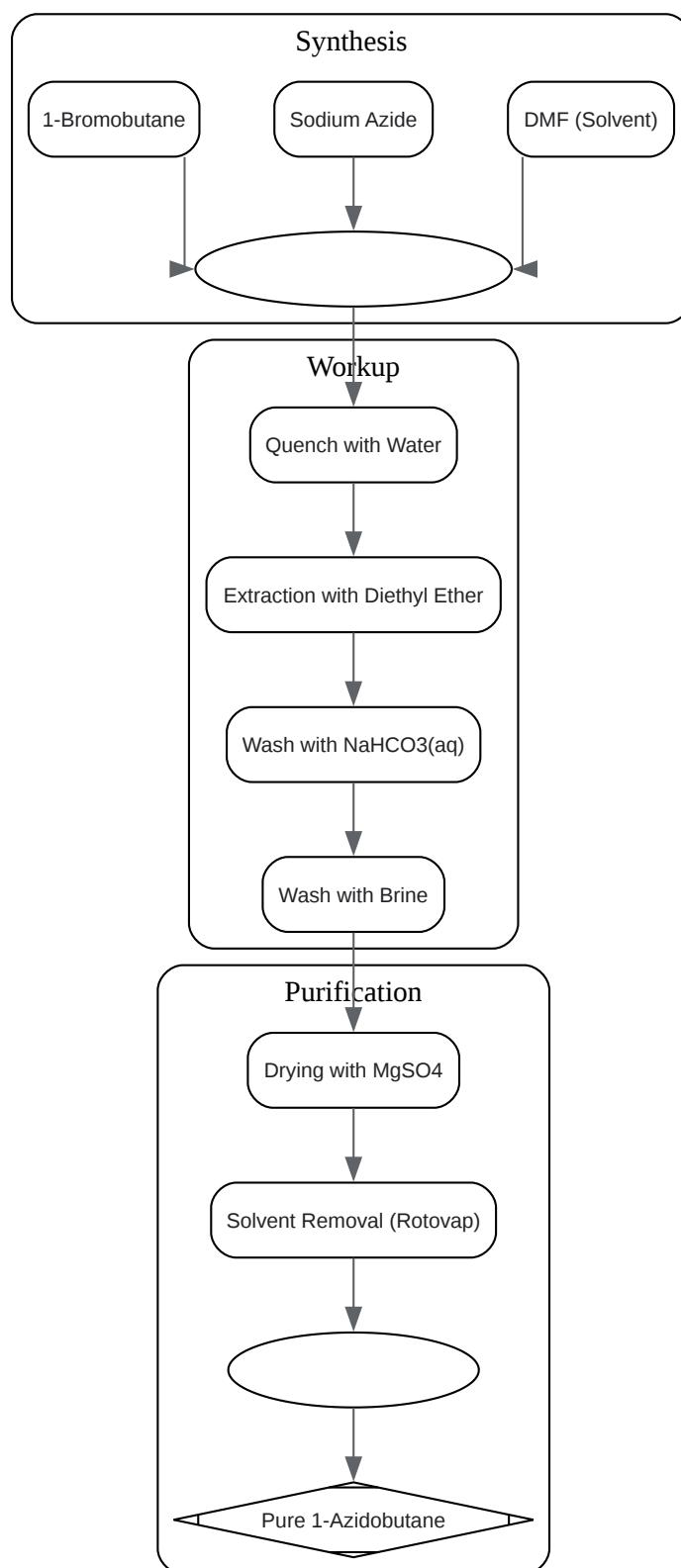
Characterization Data

The synthesized **1-azidobutane** can be characterized using various spectroscopic techniques. The expected data is summarized in the table below.

Technique	Feature	Characteristic Signal/Value
Infrared (IR) Spectroscopy	Azide Asymmetric Stretch	~2100 cm ⁻¹ (strong, sharp)[1]
¹ H NMR Spectroscopy	Protons on C α (–CH ₂ N ₃)	~3.3 ppm (triplet)[1]
	Protons on C β (–CH ₂ CH ₂ N ₃)	~1.6 ppm (multiplet)
	Protons on C γ (–CH ₂ CH ₂ CH ₂ N ₃)	~1.4 ppm (multiplet)
	Protons on C δ (CH ₃ –)	~0.9 ppm (triplet)
¹³ C NMR Spectroscopy	Carbon C α (–CH ₂ N ₃)	~50 ppm[1]
	Carbon C β (–CH ₂ CH ₂ N ₃)	~29 ppm
	Carbon C γ (–CH ₂ CH ₂ CH ₂ N ₃)	~20 ppm
	Carbon C δ (CH ₃ –)	~13 ppm
Mass Spectrometry	Molecular Ion [M] ⁺	m/z 99.08

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis and purification process is depicted in the following diagram.



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Caption: Workflow for the synthesis and purification of **1-azidobutane**.

Safety and Handling

- Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
- **1-Azidobutane:** Low molecular weight organic azides are potentially explosive and sensitive to shock, heat, and friction. It is recommended to handle them in solution whenever possible and to avoid distillation to dryness.
- Waste Disposal: Azide-containing waste must be handled and disposed of according to institutional safety guidelines. Quenching with a suitable reagent may be necessary before disposal.

This guide provides a comprehensive overview of the synthesis of **1-azidobutane**.

Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

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References

- 1. 1-Azidobutane | 7332-00-5 | Benchchem [benchchem.com]
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